molecular formula C11H12ClN3O B11728039 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine

Cat. No.: B11728039
M. Wt: 237.68 g/mol
InChI Key: PZOFCOJECBEALR-UHFFFAOYSA-N
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Description

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzohydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide and a solvent like ethanol. The resulting intermediate is then reacted with 3-bromopropan-1-amine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine maleate
  • 3-(4-Chlorophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine

Uniqueness

3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine is unique due to its oxadiazole ring, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may lack this structural feature.

Properties

Molecular Formula

C11H12ClN3O

Molecular Weight

237.68 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine

InChI

InChI=1S/C11H12ClN3O/c12-9-5-3-8(4-6-9)11-14-10(16-15-11)2-1-7-13/h3-6H,1-2,7,13H2

InChI Key

PZOFCOJECBEALR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCCN)Cl

Origin of Product

United States

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